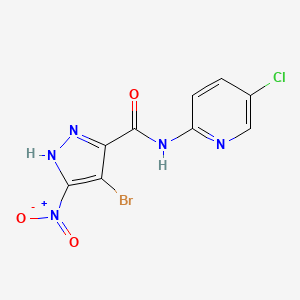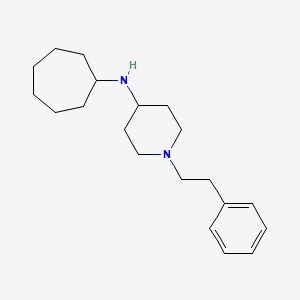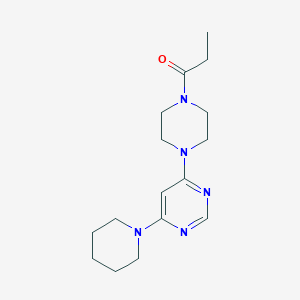
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine, also known as BDP, is a chemical compound that has gained significant attention in scientific research. BDP is a heterocyclic organic compound that contains two benzodioxin rings and a piperazine ring. It has a molecular formula of C24H28N2O6 and a molecular weight of 448.49 g/mol. BDP has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
作用机制
The mechanism of action of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine is not fully understood, but it is believed to involve the formation of a complex with the target molecule. In the case of metal ions, this compound forms a complex with the metal ion, leading to a change in its fluorescence properties. In the case of NO, this compound reacts with NO to form a fluorescent product.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not mutagenic or carcinogenic. In vitro studies have shown that this compound can inhibit the growth of cancer cells and has potential as an anticancer agent. This compound has also been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage.
实验室实验的优点和局限性
One of the main advantages of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine is its high sensitivity and selectivity for metal ions and NO. It is also easy to synthesize and has a high purity. However, this compound has limitations in terms of its stability and photobleaching properties, which can affect its use as a fluorescent probe.
未来方向
The potential applications of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine in scientific research are vast, and there are several future directions that can be explored. One area of interest is the development of this compound-based fluorescent probes for the detection of other molecules in biological systems. Another direction is the synthesis of novel this compound derivatives with enhanced properties for use in drug delivery, catalysis, and optoelectronics. Additionally, the use of this compound in the development of new materials with potential applications in various fields is an exciting area of research.
合成方法
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2,5-dimethylpiperazine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction takes place under mild conditions and yields this compound as a white solid with a high purity.
科学研究应用
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of metal ions such as Cu2+, Fe3+, and Hg2+. This compound has also been used as a fluorescent sensor for the detection of nitric oxide (NO) in biological systems. Additionally, this compound has been used in the synthesis of novel materials with potential applications in drug delivery, catalysis, and optoelectronics.
属性
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-2,5-dimethylpiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-15-13-26(24(28)18-4-6-20-22(12-18)32-10-8-30-20)16(2)14-25(15)23(27)17-3-5-19-21(11-17)31-9-7-29-19/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWDHVUZDHASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC3=C(C=C2)OCCO3)C)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978322.png)
![7-[1-(4-chlorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5978326.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5978341.png)
![ethyl 2-[(2-bromo-5-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5978349.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5978387.png)
![2-{2-[(2,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5978388.png)
![2-methyl-7-[(2,5,7-trimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5978389.png)
![2-[(4-fluorophenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5978392.png)
![1-[3-({[2-(4-isopropoxyphenyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5978396.png)
![3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide](/img/structure/B5978401.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5978407.png)
